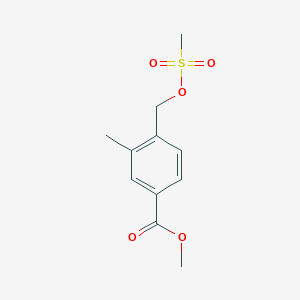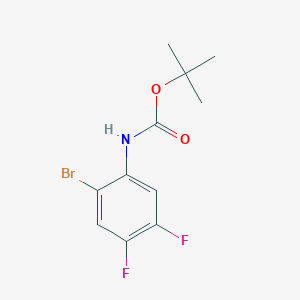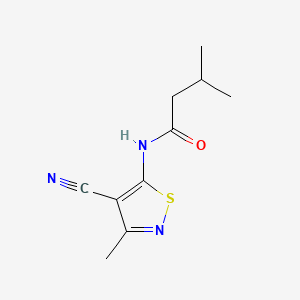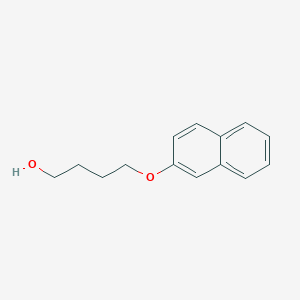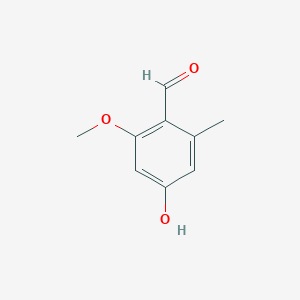![molecular formula C22H34N2O5 B8607802 ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B8607802.png)
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate
概要
説明
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclopentanecarbonyl intermediate, followed by the introduction of the hex-5-enyl-methyl-carbamoyl group. The final steps involve the formation of the vinyl-cyclopropanecarboxylic acid ethyl ester moiety. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- **1-{[2-(Hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarbonyl]-amino}-2-vinyl-cyclopropanecarboxylic acid methyl ester
- **1-{[2-(Hex-5-enyl-methyl-carbamoyl)-4-hydroxy-cyclopentanecarbonyl]-amino}-2-vinyl-cyclopropanecarboxylic acid propyl ester
Uniqueness
Compared to similar compounds, ethyl (1R,2S)-2-ethenyl-1-[[(1R,2R,4S)-2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate exhibits unique properties due to its specific ester group. This can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C22H34N2O5 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC名 |
ethyl 2-ethenyl-1-[[2-[hex-5-enyl(methyl)carbamoyl]-4-hydroxycyclopentanecarbonyl]amino]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H34N2O5/c1-5-8-9-10-11-24(4)20(27)18-13-16(25)12-17(18)19(26)23-22(14-15(22)6-2)21(28)29-7-3/h5-6,15-18,25H,1-2,7-14H2,3-4H3,(H,23,26) |
InChIキー |
NSTKOMXWIKNEJZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1C=C)NC(=O)C2CC(CC2C(=O)N(C)CCCCC=C)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
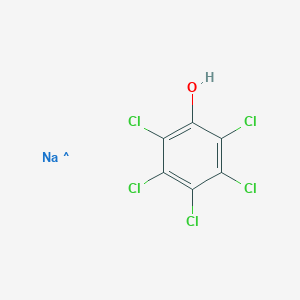



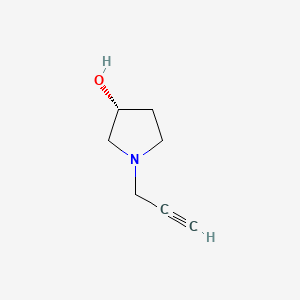
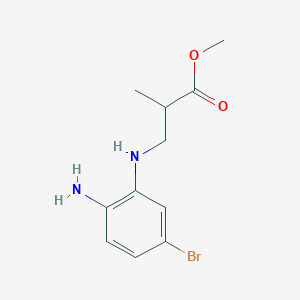
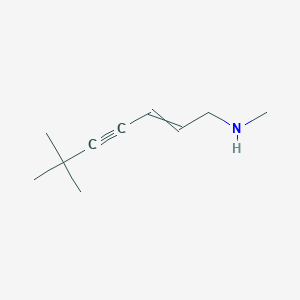
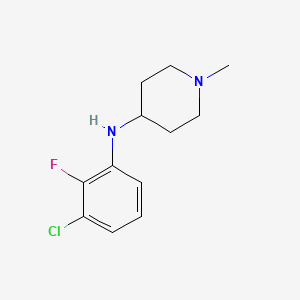
![6-(3,5-dimethoxyphenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8607784.png)
